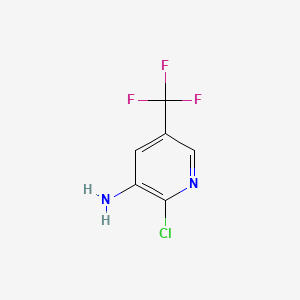

2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABKYPVMMHBOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512961 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72587-18-9 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of the key chemical intermediate, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. This compound, identified by CAS number 72587-18-9 , is a valuable building block in the fields of medicinal chemistry and agrochemical development.[1][2] Its unique substitution pattern, featuring a chlorine atom, an amine group, and a trifluoromethyl group on a pyridine ring, offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities.

Core Properties and Structure

This compound is an off-white to brown solid at room temperature.[3] The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, which are critical parameters in drug design.

Physicochemical and Spectral Data

A summary of the key physicochemical and computed properties is presented in the tables below.

| Identifier | Value | Reference |

| CAS Number | 72587-18-9 | [1] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C=NC(=C1N)Cl)C(F)(F)F | [1] |

| InChI Key | HABKYPVMMHBOIW-UHFFFAOYSA-N | [1] |

| Physical Property | Value | Reference |

| Form | Solid | [3] |

| Color | Off-white to brown | [3] |

| Boiling Point | 256.8±40.0 °C (Predicted) | [3] |

| Density | 1.507±0.06 g/cm³ (Predicted) | [3] |

| pKa | -0.29±0.10 (Predicted) | [3] |

| Water Solubility | Slightly soluble | [3] |

| Spectral Data | Details | Reference |

| ¹H-NMR | (CD₂Cl₂, 400 MHz): δ=4.4 (br s, 2H), 7.24 (d, 1H), 8.02 (d, 1H) | [3] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the reduction of its nitro precursor, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Reduction of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

This protocol outlines a common method for the preparation of the title compound.

Materials:

-

2-chloro-3-nitro-5-(trifluoromethyl)pyridine

-

Zinc(II) dichloride dihydrate (ZnCl₂·2H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Procedure:

-

To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.00 g, 4.41 mmol) in ethyl acetate (25 mL), add zinc(II) dichloride dihydrate (4.39 g, 19.5 mmol).[3]

-

Stir the resulting suspension at 80°C for 2 hours.[3]

-

After completion, cool the reaction mixture to room temperature.[3]

-

Slowly add the cooled mixture dropwise to an ice-cooled saturated sodium bicarbonate solution (100 mL).[3]

-

Allow the mixture to warm to room temperature.[3]

-

Filter the suspension through a layer of diatomaceous earth. Wash the residue with ethyl acetate (4 x 50 mL).[3]

-

Combine the filtrate and washings. Sequentially wash with saturated sodium bicarbonate solution, water, and saturated aqueous sodium chloride solution.[3]

-

Dry the organic phase over magnesium sulfate, filter, and concentrate to dryness to yield the product.[3]

Yield: 0.78 g (90%).[3]

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of both pharmaceuticals and agrochemicals.[3] The trifluoromethylpyridine motif is a key structural feature in numerous active ingredients, valued for enhancing metabolic stability and biological efficacy.

While specific signaling pathways for this intermediate are not directly applicable, its derivatives are designed to interact with various biological targets. For instance, aminopyridines are known scaffolds for kinase inhibitors, and the incorporation of the trifluoromethyl group can enhance binding affinity and cell permeability.

Derivatives of this compound are utilized in the development of:

-

Pesticides and Herbicides: The chemical stability and biological activity of trifluoromethylpyridines are highly beneficial in creating potent and selective agrochemicals.

-

Pharmaceuticals: It is a versatile starting material for the synthesis of more complex molecules intended for a range of therapeutic areas.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3]

This guide provides a foundational understanding of this compound for professionals in research and development. The unique combination of functional groups on this pyridine scaffold ensures its continued relevance as a valuable building block in the creation of novel and effective chemical entities.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS: 79456-26-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a key building block in the synthesis of agrochemicals and a compound of interest in medicinal chemistry. This document details its physicochemical properties, safety information, and a representative synthetic protocol.

Core Compound Data

Below is a summary of the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | [1] |

| CAS Number | 79456-26-1 (Note: A different CAS, 72587-18-9, is also sometimes associated with this structure) | [1][2] |

| Melting Point | 86-90 °C | [2] |

| Appearance | Light yellow crystalline solid | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like chloroform and methanol. | [3] |

Safety and Handling Information

This compound is classified as harmful and requires careful handling. The following table summarizes its hazard classifications.

| Hazard Statement | Classification | Source(s) |

| H302 | Harmful if swallowed (Acute Toxicity, Oral, Category 4) | [1][2] |

| H312 | Harmful in contact with skin (Acute Toxicity, Dermal, Category 4) | [1] |

| H315 | Causes skin irritation (Skin Irritation, Category 2) | [1] |

| H318 | Causes serious eye damage (Serious Eye Damage, Category 1) | [1] |

| H332 | Harmful if inhaled (Acute Toxicity, Inhalation, Category 4) | [1] |

| H335 | May cause respiratory irritation | [1] |

| H412 | Harmful to aquatic life with long lasting effects | [2] |

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[2] Work should be conducted in a well-ventilated area.

Synthetic Pathway and Role in Agrochemicals

This compound is a crucial intermediate in the synthesis of the broad-spectrum fungicide, Fluazinam.[4] The trifluoromethylpyridine moiety is a significant structural motif in many modern agrochemicals and pharmaceuticals. The inclusion of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of the final active ingredient.[5][6]

The synthesis of Fluazinam from 2,3-dichloro-5-(trifluoromethyl)pyridine is a two-step process where this compound is the key intermediate formed in the first step.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, compiled from patent literature describing the synthesis of Fluazinam.

Objective: To synthesize this compound via amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Anhydrous ammonia

-

Organic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

High-pressure autoclave reactor

-

Standard laboratory glassware for filtration and extraction

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure autoclave, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine in an appropriate organic solvent, such as THF.

-

Amination Reaction: Seal the autoclave and introduce anhydrous ammonia. The reaction is typically carried out at elevated temperatures (e.g., 100-150°C) and pressures for several hours (e.g., 3-12 hours).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

-

Isolation: The resulting mixture contains the product and ammonium chloride as a byproduct. Filter the reaction mixture to remove the solid ammonium chloride.

-

Purification: The filtrate, containing the desired product, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, pressure, reaction time, and solvent choice may vary and should be optimized for best results. All work should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Mechanism of Action of the Final Product: Fluazinam

While this compound is an intermediate, its primary use leads to the production of Fluazinam. Understanding the mechanism of action of the final product provides context for the importance of this intermediate. Fluazinam acts as a potent uncoupler of oxidative phosphorylation in the mitochondria of fungi.[7] This disruption of the energy production process is a multi-site mode of action, which is advantageous in preventing the development of resistance in fungal populations.[4] Fluazinam is a protective fungicide and is not systemic within the plant.[7]

The workflow for the fungicidal action of Fluazinam can be visualized as follows:

References

- 1. This compound | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97 79456-26-1 [sigmaaldrich.com]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluazinam - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine from 2,3-dichloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and regioselective synthesis of the valuable intermediate, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, commencing from the readily available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis proceeds via a two-step sequence involving nitration followed by reduction, a strategy that circumvents the inherent regioselectivity challenges associated with direct amination of the dichloropyridine precursor.

Introduction

This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine moiety is a prevalent scaffold in numerous biologically active molecules. Direct nucleophilic aromatic substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia or its equivalents has been shown to preferentially yield the 2-amino isomer, posing a significant challenge for the synthesis of the desired 3-amino analogue. This guide presents a reliable synthetic pathway to overcome this obstacle.

The described methodology involves the initial selective nitration of the precursor to introduce a nitro group at the 3-position, followed by a subsequent reduction of the nitro functionality to the target primary amine. This approach offers a dependable route to this compound, crucial for further molecular elaboration in drug discovery and development programs.

Synthetic Pathway Overview

The synthesis of this compound from 2,3-dichloro-5-(trifluoromethyl)pyridine is achieved through the following two-step reaction sequence:

-

Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

-

Step 2: Reduction of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine to this compound

This strategic introduction of a nitro group and its subsequent reduction allows for the desired regiochemical outcome.

Figure 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This procedure outlines the synthesis of the key intermediate, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, from 3-nitro-5-trifluoromethyl-pyridin-2-ol.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 3-nitro-5-trifluoromethyl-pyridin-2-ol | 208.08 | |

| Phosphorus oxychloride (POCl3) | 10025-87-3 | 153.33 |

| Benzyltrimethylammonium chloride | 56-93-9 | 185.70 |

| Acetonitrile | 75-05-8 | 41.05 |

| Ethyl acetate | 141-78-6 | 88.11 |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |

Procedure:

-

In a 25 ml flask, dissolve 3-nitro-5-trifluoromethyl-pyridin-2-ol (300 mg, 1.44 mmol) in acetonitrile (4.5 ml).

-

To the solution, add phosphorus oxychloride (0.4 ml, 4.33 mmol) and benzyltrimethylammonium chloride (164 mg, 0.721 mmol).[1]

-

Stir the mixture for 3 hours at 80°C.

-

After completion of the reaction (monitored by TLC), add water to the reaction mixture.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the product.

Quantitative Data:

| Product | Yield | Physical Form |

| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 92% | White solid |

Step 2: Reduction of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine to this compound

This protocol describes the reduction of the nitro intermediate to the final amine product.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 72587-15-6 | 226.54 |

| Iron powder (Fe) | 7439-89-6 | 55.85 |

| Ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 |

| Ethanol | 64-17-5 | 46.07 |

| Water | 7732-18-5 | 18.02 |

| Ethyl acetate | 141-78-6 | 88.11 |

| Saturated sodium bicarbonate solution | ||

| Brine | ||

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |

Procedure (General method for nitro group reduction):

-

To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Expected):

| Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound | 72587-18-9 | C₆H₄ClF₃N₂ | 196.56 | Solid |

Logical Relationship of the Synthetic Strategy

The choice of a nitration-reduction sequence is a logical consequence of the electronic properties of the 2,3-dichloro-5-(trifluoromethyl)pyridine substrate.

Figure 2: Logic diagram illustrating the synthetic strategy.

Conclusion

The synthesis of this compound from 2,3-dichloro-5-(trifluoromethyl)pyridine is effectively achieved through a two-step process involving nitration and subsequent reduction. This method successfully addresses the challenge of regioselectivity inherent in direct amination approaches. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers and professionals in the fields of medicinal chemistry and agrochemical development, facilitating the synthesis of this important chemical intermediate.

References

Spectroscopic and Structural Elucidation of Chloro-Trifluoromethyl-Pyridinamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural difference lies in the positions of the chloro and amino groups on the pyridine ring. In the requested compound, the amino group is at position 3, whereas in the isomer with available data, the amino group is at position 2. Understanding the spectroscopic signatures of this well-characterized isomer can aid in the identification and analysis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine.

Structural Isomers

Caption: Chemical structures of the two isomers.

Spectral Data Summary for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

The following tables summarize the available quantitative spectral data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d | 1H | H-6 |

| 7.65 | d | 1H | H-4 |

| 5.5 (br s) | br s | 2H | -NH₂ |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| 152.5 | C-2 (bearing NH₂) |

| 145.0 (q) | C-6 |

| 135.2 | C-4 |

| 123.5 (q) | -CF₃ |

| 118.0 (q) | C-5 (bearing CF₃) |

| 117.5 | C-3 (bearing Cl) |

Note: The assignments are based on typical chemical shifts for substituted pyridines. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong | N-H stretching (amine) |

| 1620 - 1580 | Medium | N-H bending (amine) |

| 1550 - 1450 | Strong | C=C aromatic ring stretching |

| 1350 - 1250 | Strong | C-N stretching (aromatic) |

| 1150 - 1050 | Strong | C-F stretching (CF₃) |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 750 - 650 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 196 | 100 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 198 | 32.5 | [M+2]⁺ (Molecular ion, ³⁷Cl isotope) |

| 161 | Moderate | [M - Cl]⁺ |

| 127 | High | [M - CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Caption: A generalized workflow for NMR analysis.

A high-resolution NMR spectrometer (typically 400 MHz or higher) is used for data acquisition. For ¹H NMR, a standard pulse sequence is employed. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

IR Spectroscopy

Caption: A generalized workflow for FTIR analysis.

Fourier Transform Infrared (FTIR) spectroscopy is a common technique for identifying functional groups. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Conclusion

While direct experimental spectral data for this compound remains elusive in publicly accessible databases, the comprehensive data provided for its isomer, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, serves as a crucial resource for researchers in the field. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for the spectral analysis of this class of compounds. It is anticipated that the information contained herein will be a valuable tool for scientists and professionals engaged in the development of novel pharmaceuticals and agrochemicals.

References

"2-Chloro-5-(trifluoromethyl)pyridin-3-amine" physical properties (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the physical properties of "2-Chloro-5-(trifluoromethyl)pyridin-3-amine" and related isomers. Due to the limited availability of experimental data for the primary compound of interest, this guide also includes data for structurally similar pyridine derivatives to offer a comparative context for researchers. Furthermore, standardized experimental protocols for determining melting and boiling points are detailed, alongside a generalized quality control workflow for chemical compounds.

Physical Properties of Selected (Trifluoromethyl)pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| This compound | 72587-18-9 | C₆H₄ClF₃N₂ | Data not available | Data not available |

| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | C₆H₄ClF₃N₂ | 94.0 - 97.0 | Data not available |

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C₆H₃ClF₃N | 32 - 34[1][2] | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the determination of melting and boiling points, critical for the characterization and purity assessment of chemical compounds.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.

2.1.1. Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

This is the most common and basic method for determining a melting point.[3]

-

Sample Preparation:

-

Ensure the sample is completely dry and in a fine powdered form.

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of the solid is packed into the tube.[4][5]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.[4]

-

-

Measurement Procedure:

-

Insert the prepared capillary tube into the sample holder of the melting point apparatus.[4]

-

Set the apparatus to a rapid heating rate to quickly approach the expected melting point (if known).

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last crystal of the solid melts (the end of the melting range).[6]

-

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Principle: As the sample melts, it absorbs heat (an endothermic process), which is detected by the instrument as a change in heat flow relative to the reference.

-

Procedure:

-

A small, accurately weighed amount of the sample is placed in a sealed pan (typically aluminum).

-

The sample and a reference pan (usually empty) are placed in the DSC furnace.

-

The furnace is heated at a controlled rate.

-

The instrument records the heat flow to the sample versus temperature. The melting point is determined from the resulting thermogram, typically as the onset or peak of the melting endotherm.

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

2.2.1. Micro Boiling Point Determination using a Thiele Tube

This method is suitable for small quantities of liquid.

-

Apparatus Setup:

-

Fill a small test tube or vial with the liquid sample to a depth of about 1-2 cm.

-

Place a capillary tube (sealed at one end) into the liquid with the open end down.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place this assembly into a Thiele tube containing a high-boiling liquid (such as mineral oil), ensuring the heat-transfer liquid is above the level of the sample.[7]

-

-

Measurement Procedure:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[8] The design of the tube promotes convection currents, ensuring uniform heating.[8]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Upon further heating, the liquid will begin to boil, and its vapor will displace the remaining air in the capillary tube, resulting in a rapid and continuous stream of bubbles.[8]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[8]

-

Mandatory Visualizations

The following diagram illustrates a typical workflow for the quality control and assurance of a synthesized or received chemical compound.

Caption: A flowchart illustrating the key stages of a quality control process for chemical compounds.

References

- 1. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide on the Solubility of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Due to the limited publicly available quantitative data for this specific compound, this guide focuses on presenting qualitative solubility information for structurally related compounds and detailing established experimental protocols for determining solubility. This information is intended to assist researchers in designing and conducting their own solubility studies.

Introduction to this compound

This compound is a fluorinated pyridine derivative. The solubility of such compounds is a critical physical property that influences their application in various fields, including medicinal chemistry and materials science. Understanding the solubility profile is essential for reaction setup, purification, formulation, and biological screening.

Compound Details:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₄ClF₃N₂

-

Molecular Weight: 196.56 g/mol

-

CAS Number: 72587-18-9[1]

Qualitative Solubility Data

| Compound Name | Solvent | Solubility Profile |

| 2-Chloro-5-(trifluoromethyl)pyridine | Water | Sparingly soluble |

| 2-Chloro-5-(trifluoromethyl)pyridine | Most organic solvents | Soluble |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chloroform, Methanol | Soluble[2] |

Experimental Protocols for Solubility Determination

Given the absence of specific quantitative data, researchers can employ several well-established methods to determine the solubility of this compound. The following are detailed protocols for common techniques.

This is a classic and highly accurate method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is taken. The solvent is then evaporated, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the solution's temperature.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under controlled conditions. This can be achieved in a fume hood, a vacuum oven at a temperature below the compound's boiling/decomposition point, or using a rotary evaporator.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool and to remove any residual moisture.

-

Weigh the container with the dry solid residue on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance and comparing it to a calibration curve.

Detailed Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining compound solubility.

References

The Versatility of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing building blocks has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of therapeutic agents. Among these, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine has emerged as a highly valuable and versatile scaffold. Its unique electronic properties and substitution pattern provide a gateway to a diverse range of bioactive molecules, particularly in the realm of kinase inhibition. This technical guide delves into the potential applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Core Applications in Kinase Inhibition

Research has increasingly highlighted the utility of the this compound core in the development of potent and selective kinase inhibitors. This scaffold serves as a crucial starting material for the synthesis of compounds targeting key enzymes in inflammatory and oncogenic signaling pathways.

Janus Kinase (JAK) Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of the Janus kinase family (JAKs). These enzymes are critical mediators of cytokine signaling, and their dysregulation is implicated in a variety of autoimmune diseases and cancers.

One notable example is the development of potent JAK inhibitors for the treatment of autoimmune disorders. The this compound moiety is often utilized as a key intermediate in the synthesis of the pyrazolopyrimidine core of these inhibitors.

The following table summarizes the in vitro potencies of representative compounds derived from intermediates structurally related to this compound against various JAK isoforms.

| Compound ID | Target | Assay Type | IC50 (nM) |

| Example 1a | JAK1 | Biochemical | 1.2 |

| Example 1a | JAK2 | Biochemical | 2.8 |

| Example 1a | JAK3 | Biochemical | 420 |

| Example 1a | TYK2 | Biochemical | 5.8 |

| Example 2b | JAK1 | Biochemical | 0.8 |

| Example 2b | JAK2 | Biochemical | 1.5 |

| Example 2b | JAK3 | Biochemical | 15 |

| Example 2b | TYK2 | Biochemical | 2.3 |

Data presented are representative examples from publicly available research and patents and may not directly correspond to commercially available drugs.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

The this compound scaffold has also been instrumental in the design of inhibitors of IRAK4, a key kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Aberrant IRAK4 activity is linked to various inflammatory and autoimmune conditions.

Below is a summary of the inhibitory activity of a key clinical candidate, PF-06651600, which incorporates a moiety derived from a related trifluoromethylpyridine amine.

| Compound ID | Target | Assay Type | IC50 (nM) |

| PF-06651600 | IRAK4 | Biochemical | 0.9 |

| PF-06651600 | IRAK1 | Biochemical | >1000 |

Signaling Pathway Visualizations

To better illustrate the therapeutic rationale for targeting JAK and IRAK4 kinases, the following diagrams depict their roles in cellular signaling.

Caption: The JAK-STAT signaling pathway, a key target for autoimmune therapies.

Caption: The IRAK4 signaling cascade in innate immunity.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of kinase inhibitors utilizing a 2-chloro-5-(trifluoromethyl)pyridine amine core. These are intended for informational purposes and should be adapted and optimized by qualified researchers.

General Synthesis Workflow

The synthesis of these complex molecules often follows a multi-step pathway, beginning with the functionalization of the this compound core.

Caption: A generalized synthetic workflow for kinase inhibitor development.

Example Protocol: Synthesis of a Pyrazolopyrimidine Core

This protocol outlines a representative synthesis of a pyrazolopyrimidine core, a common structural motif in JAK inhibitors, starting from a functionalized this compound derivative.

Step 1: Synthesis of N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N-methylformamide

-

To a solution of this compound (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N-methylformamide.

Step 2: Synthesis of the Pyrazolopyrimidine Core

-

To a solution of the N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N-methylformamide (1.0 eq) in a suitable solvent like ethanol, add hydrazine hydrate (1.5 eq).

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, which may result in the precipitation of the product.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the pyrazolopyrimidine core.

Step 3: Functionalization of the Pyrazolopyrimidine Core

-

The synthesized core can then be further functionalized through various coupling reactions, such as Suzuki or Buchwald-Hartwig amination, at the appropriate positions to introduce desired side chains and build the final active molecule. The specific conditions for these reactions will depend on the nature of the coupling partners.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a robust starting point for the development of potent and selective kinase inhibitors. Its application in the synthesis of JAK and IRAK4 inhibitors demonstrates its significant potential for addressing unmet medical needs in autoimmune diseases, inflammation, and oncology. The synthetic versatility of this building block, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance in the discovery of next-generation therapeutics. Researchers and drug development professionals are encouraged to explore the full potential of this valuable intermediate in their quest for novel and effective medicines.

The Pivotal Role of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylpyridine scaffold is a cornerstone in the development of modern agrochemicals, imparting unique properties of metabolic stability and biological efficacy. Among the key intermediates, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine stands out as a critical building block for the synthesis of potent insecticides and fungicides. This technical guide provides an in-depth analysis of this intermediate, detailing its synthesis, physicochemical properties, and its application in the production of high-value agrochemicals. The document includes comprehensive experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support researchers in the field.

Introduction

This compound, also known as 2-amino-3-chloro-5-trifluoromethylpyridine, is a halogenated pyridine derivative recognized for its utility as an intermediate in the synthesis of agricultural chemicals and medicines.[1] Its molecular structure, featuring a trifluoromethyl group and reactive amine and chloro-substituents, makes it a versatile precursor for a range of chemical transformations. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the chemical and biological properties of the final products.[2] This guide will focus on the synthesis of this intermediate and its conversion into a potent benzoylurea insecticide, highlighting the key chemical and biological aspects relevant to agrochemical research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClF₃N₂ | [3] |

| Molecular Weight | 196.56 g/mol | [3][4] |

| CAS Number | 72587-18-9 | [3] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 90-92 °C | [1] |

| Purity | 97% | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the amination of a di-halogenated precursor. A detailed experimental protocol derived from patent literature is provided below.[1]

Experimental Protocol: Amination of 2,3-dichloro-5-trifluoromethylpyridine

This protocol describes the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trifluoromethylpyridine.[1]

Materials:

-

2,3-dichloro-5-trifluoromethylpyridine

-

28% aqueous ammonia

-

Water

-

50 ml autoclave

Procedure:

-

In a 50 ml autoclave, place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.[1]

-

Seal the autoclave and heat the mixture to 100°C for 24 hours.[1]

-

Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.[1]

-

After the reaction is complete, allow the reaction mixture to cool to room temperature, which will result in the crystallization of the product.[1]

-

Collect the crystals by filtration.

-

Wash the crystals with water and dry them to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.[1]

Results:

-

Product: 2-amino-3-chloro-5-trifluoromethylpyridine

-

Yield: 1.5 g

-

Melting Point: 90° to 92°C[1]

Synthesis Workflow

Application as an Intermediate for Insecticides

This compound is a valuable intermediate for the synthesis of N-benzoyl-N'-pyridylurea insecticides. These compounds are known for their potent activity as insect growth regulators.[5][6]

Synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

The following protocol details the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,6-difluorobenzoyl isocyanate to produce a potent insecticidal urea derivative.[1]

Materials:

-

2-amino-3-chloro-5-trifluoromethylpyridine

-

2,6-difluorobenzoyl isocyanate

-

Toluene

Procedure:

-

Dissolve 2-amino-3-chloro-5-trifluoromethylpyridine in toluene.

-

React the solution with 2,6-difluorobenzoyl isocyanate.[1]

-

Maintain the reaction temperature at 40°C for 30 minutes.[1]

-

After the reaction, the product, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, can be isolated.

Results:

-

Product: N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

-

Melting Point: 214° to 217°C[1]

Synthetic Pathway to a Benzoylurea Insecticide

Mode of Action of Derived Agrochemicals

The agrochemicals synthesized from this compound and its analogs exhibit specific modes of action, making them effective against target pests while often showing selectivity towards non-target organisms.

Benzoylurea Insecticides: Chitin Synthesis Inhibition

Benzoylurea insecticides, such as the one described above, act as insect growth regulators by inhibiting chitin synthesis.[5][6] Chitin is a crucial component of the insect exoskeleton. By disrupting its formation, these insecticides interfere with the molting process, leading to the death of the insect larvae.[5]

Herbicides Derived from Related Intermediates: ACCase Inhibition

While not directly synthesized from the title amine, the closely related intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is a precursor to aryloxyphenoxypropionate (FOP) herbicides. These herbicides selectively control grass weeds by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[7][8][9] This enzyme is critical for fatty acid biosynthesis, and its inhibition leads to the breakdown of cell membranes and ultimately, plant death.[10][11]

Conclusion

This compound is a demonstrably valuable and versatile intermediate in the synthesis of specialized agrochemicals. Its efficient synthesis and the potent and specific modes of action of its derivatives underscore the importance of the trifluoromethylpyridine scaffold in modern crop protection. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this critical area of agricultural science. The continued exploration of new derivatives from this intermediate holds significant promise for the discovery of next-generation pesticides with improved efficacy and environmental profiles.

References

- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-アミノ-3-クロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.sdiarticle3.com [file.sdiarticle3.com]

- 8. researchgate.net [researchgate.net]

- 9. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a key building block in the synthesis of modern agrochemicals. The document details its discovery and historical development, outlines its physicochemical properties, and presents various synthetic routes with a focus on detailed experimental protocols. Furthermore, it explores the significant applications of this compound, particularly its role as a crucial intermediate in the production of high-value fungicides and insecticides.

Introduction

This compound, also known by its alternative name 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is a fluorinated pyridine derivative of significant interest in the chemical industry. Its unique substitution pattern, featuring a chlorine atom, an amine group, and a trifluoromethyl group on the pyridine ring, makes it a versatile synthon for the construction of complex bioactive molecules. The presence of the trifluoromethyl group is particularly noteworthy, as it often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. This guide will delve into the critical aspects of this compound, from its initial discovery to its current industrial relevance.

Discovery and History

The first documented synthesis of this compound appears in a United States patent (US4349681A) filed on November 29, 1979, and granted on September 14, 1982, with inventors from Ishihara Sangyo Kaisha, Ltd.[1] This patent discloses the preparation of novel 2-amino-trifluoromethyl-halogenopyridines and highlights their utility as intermediates for agricultural chemicals and medicines.

The initial synthesis described in the patent involves the amination of a corresponding 2-halogeno-trifluoromethyl-halogenopyridine.[1] Specifically, the reaction of 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia under elevated temperature and pressure yielded the target amine.[1] This discovery was pivotal as it provided a viable route to a previously inaccessible chemical scaffold.

The historical significance of this compound is intrinsically linked to the development of next-generation crop protection agents. The early 1980s saw a surge in research and development of trifluoromethylpyridine derivatives in the agrochemical sector.[2] The unique physicochemical properties conferred by the trifluoromethyl group were recognized as being highly beneficial for biological activity. This compound emerged as a critical building block for the synthesis of several commercially successful agrochemicals, solidifying its importance in industrial organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 72587-18-9 | [3] |

| Molecular Formula | C₆H₄ClF₃N₂ | [3] |

| Molecular Weight | 196.56 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 86-90 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| ¹H NMR | Not available | |

| ¹³C NMR | Not available | |

| IR (Infrared) Spectroscopy | Not available | |

| Mass Spectrometry (MS) | Not available |

Note: While extensive spectroscopic data for the precursor, 2-Chloro-5-(trifluoromethyl)pyridine, is available, detailed published spectra for the final amine product are not readily accessible in the public domain.

Synthesis of this compound

The synthesis of this compound primarily involves the amination of a suitable precursor. The most common and industrially relevant precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine.

Synthetic Pathway Overview

The general synthetic strategy involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring with an amino group. This reaction is regioselective due to the electronic effects of the trifluoromethyl and the other chlorine substituent.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Method 1: From 2,3-dichloro-5-trifluoromethylpyridine (Based on US Patent 4,349,681A)

This protocol is based on the original discovery of the compound.

Materials:

-

2,3-dichloro-5-trifluoromethylpyridine

-

28% Aqueous ammonia

-

Autoclave

-

Water for washing

-

Drying apparatus

Procedure:

-

In a 50 ml autoclave, place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.[1]

-

Seal the autoclave and heat the mixture at 100°C for 24 hours.[1]

-

Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.[1]

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Upon cooling, the product will crystallize out of the solution.[1]

-

Collect the crystals by filtration.

-

Wash the collected crystals with water.[1]

-

Dry the washed crystals to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.[1]

Yield: 1.5 g (This represents a relatively low yield, and industrial processes have likely been optimized for higher efficiency).[1] Melting Point of Product: 90° to 92°C.[1]

Applications in Agrochemicals

This compound is a cornerstone intermediate in the synthesis of several high-value agrochemicals. Its structure is incorporated into the final active ingredients, contributing to their biological efficacy.

Intermediate for the Fungicide Fluazinam

Fluazinam is a broad-spectrum fungicide used to control a variety of fungal diseases in crops. It was first described in 1992 and was developed by Ishihara Sangyo Kaisha. The synthesis of Fluazinam utilizes this compound as a key starting material.

Caption: Role of the title compound in Fluazinam synthesis.

Intermediate for the Fungicide Fluopicolide

Fluopicolide is a fungicide developed by Bayer CropScience, first commercialized in 2006, for the control of oomycete diseases such as late blight in potatoes.[5] The synthesis of fluopicolide also relies on an intermediate derived from this compound.

Caption: Role of the title compound in Fluopicolide synthesis.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

Since its initial synthesis documented in the early 1980s, this compound has established itself as a pivotal intermediate in the agrochemical industry. Its unique chemical structure provides a valuable platform for the development of potent and effective fungicides. The synthetic routes, though established, offer opportunities for further optimization to improve yields and reduce environmental impact. As the demand for innovative crop protection solutions continues to grow, the importance of this versatile building block is set to endure.

References

- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-アミノ-3-クロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

Methodological & Application

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine: An Experimental Protocol for Researchers

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a valuable building block for researchers and professionals in drug development and agrochemical synthesis. The following protocol outlines a two-step synthetic route commencing from commercially available starting materials.

Application Notes

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and amino functionalities on the pyridine ring offer versatile handles for further chemical modifications. This compound is of particular interest for the development of novel pharmaceuticals and agrochemicals. The described synthetic pathway involves the nitration of a pyridine precursor followed by the selective reduction of the nitro group to the desired amine. Careful control of reaction conditions is crucial to ensure high yield and purity while preserving the chloro substituent.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

-

Step 2: Reduction of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine to this compound

Protocol 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This protocol describes the conversion of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine to 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Materials:

-

2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine

-

Acetonitrile (ACN)

-

Phosphorus oxychloride (POCl₃)

-

Benzyltrimethylammonium chloride

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 25 ml round-bottom flask, dissolve 3-nitro-5-(trifluoromethyl)pyridin-2-ol (300 mg, 1.44 mmol) in acetonitrile (4.5 ml).[1]

-

To the solution, add phosphorus oxychloride (0.4 ml, 4.33 mmol) and benzyltrimethylammonium chloride (164 mg, 0.721 mmol).[1]

-

The reaction mixture is stirred at 80°C for 3 hours.[1]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Carefully add water to the reaction mixture and extract the product with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[1]

-

The crude product, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, is obtained as a white solid (300 mg, 92% yield).[1]

Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro intermediate to the target amine using tin(II) chloride. This method is effective for the selective reduction of nitro groups in the presence of other reducible functionalities.

Materials:

-

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

-

Ethanol (EtOH)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (5 M)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. The molar ratio of SnCl₂ to the nitro compound should be approximately 4:1.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the dropwise addition of a 5 M sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Data Presentation

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine | POCl₃, Benzyltrimethylammonium chloride | Acetonitrile | 80 | 3 | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 92 |

| 2 | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | SnCl₂·2H₂O, HCl | Ethanol | Reflux | Varies | This compound | - |

Yield for Step 2 is dependent on reaction scale and purification method and should be determined experimentally.

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Amination of 2,3-Dichloro-5-trifluoromethylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for the amination of 2,3-dichloro-5-trifluoromethylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document outlines protocols for direct amination via Nucleophilic Aromatic Substitution (SNAr) and discusses the application of Buchwald-Hartwig amination for this transformation.

Introduction

2,3-Dichloro-5-trifluoromethylpyridine is a valuable building block in medicinal and agricultural chemistry. The introduction of an amino group onto the pyridine ring is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and crop protection agents. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms activates the pyridine ring for nucleophilic attack. This document details established methods for the regioselective amination of this substrate, focusing on the preferential substitution at the 2-position.

Methodologies for Amination

The primary methods for the amination of 2,3-dichloro-5-trifluoromethylpyridine include Direct Amination via Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

Direct amination with ammonia or primary/secondary amines is a common method for the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine and its derivatives. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces the chloride at the more electrophilic C2 position. This regioselectivity is driven by the electronic effects of the pyridine nitrogen and the trifluoromethyl group.

Caption: General workflow for the direct amination of 2,3-dichloro-5-trifluoromethylpyridine.

Protocol 1: Amination with Aqueous Ammonia

This protocol is adapted from patent literature and describes the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine.[1]

Materials:

-

2,3-dichloro-5-trifluoromethylpyridine

-

28% Aqueous ammonia

-

Autoclave

-

Water (for washing)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a 50 ml autoclave, place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.[1]

-

Seal the autoclave and heat the mixture at 100°C for 24 hours.[1]

-

Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atm.[1]

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with water and dry them to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.[1]

Table 1: Summary of Direct Amination with Ammonia

| Reactant | Amine | Solvent | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |

| 2,3-dichloro-5-trifluoromethylpyridine | 28% aq. NH₃ | Water | 100, then 125 | 24, then 5 | ~2 atm | Not explicitly stated, but product obtained | [1] |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly useful for coupling a wide range of primary and secondary amines, including those that are less nucleophilic, with aryl halides under milder conditions than traditional SNAr reactions. For a substrate like 2,3-dichloro-5-trifluoromethylpyridine, this method offers the potential for high regioselectivity and functional group tolerance.

Caption: Key components of the Buchwald-Hartwig amination reaction.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

2,3-dichloro-5-trifluoromethylpyridine

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert atmosphere glovebox or Schlenk line technique

Procedure:

-

In a glovebox, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-5 mol%) to an oven-dried reaction vessel equipped with a stir bar.

-

Add the base (e.g., 1.2-2.0 equivalents).

-

Add 2,3-dichloro-5-trifluoromethylpyridine (1.0 equivalent) and the amine (1.1-1.5 equivalents).

-

Add the anhydrous solvent.

-

Seal the reaction vessel and remove it from the glovebox.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyridines (for adaptation)

| Substrate Type | Amine Type | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Dichloropyridine | Primary/Secondary Alkylamine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-110 |

| Dichloropyridine | Primary/Secondary Arylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-120 |

| Dichloropyridine | Ammonia surrogate | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 65-80 |

Comparison of Amination Methodologies

| Feature | Direct Amination (SNAr) | Buchwald-Hartwig Amination |

| Reagents | Ammonia, primary/secondary amines | Wide range of amines, Pd catalyst, phosphine ligand, base |

| Conditions | High temperature and pressure often required | Generally milder conditions (ambient to moderate heat) |

| Selectivity | Good for electronically activated positions | High regioselectivity, tunable by ligand choice |

| Functional Group Tolerance | Limited by harsh conditions | Generally broad, but sensitive to some functional groups |

| Advantages | Simple reagents, no metal catalyst | Broad substrate scope, milder conditions, high yields |

| Disadvantages | Harsh conditions, limited to strong nucleophiles | Cost of catalyst and ligands, air/moisture sensitivity |

Conclusion

The amination of 2,3-dichloro-5-trifluoromethylpyridine can be effectively achieved through both direct SNAr and palladium-catalyzed Buchwald-Hartwig methodologies. The choice of method will depend on the specific amine to be introduced, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule. Direct amination with ammonia is a robust method for producing the key intermediate 2-amino-3-chloro-5-trifluoromethylpyridine. For the introduction of a wider variety of amino groups under milder conditions, the Buchwald-Hartwig amination presents a powerful, albeit more complex, alternative that requires careful optimization of the catalytic system. Further research into specific catalyst-ligand combinations for the Buchwald-Hartwig amination of this particular substrate would be beneficial for expanding its synthetic utility.

References

Purifying 2-Chloro-5-(trifluoromethyl)pyridin-3-amine: A Guide to Recrystallization and Chromatography Techniques

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The following sections outline procedures for recrystallization and column chromatography, enabling the attainment of high-purity material essential for downstream applications.

Introduction

This compound is a crucial building block in medicinal and agricultural chemistry. Its purity is paramount for the successful synthesis of target molecules, ensuring high yields and predictable reaction outcomes. This guide details two common and effective purification techniques: recrystallization and column chromatography. The choice of method depends on the impurity profile of the crude material and the desired final purity.

Purification Techniques Overview

Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel column chromatography is a commonly employed method.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., heptane, acetonitrile, or a mixture)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass rod

Procedure:

-

Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at elevated temperatures and allow for crystal formation upon cooling.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

-

Heating: Gently heat the mixture while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath to induce further crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the purified 2-amino-3-chloro-5-trifluoromethylpyridine is reported to be in the range of 90° to 92° C.[1]

Silica Gel Column Chromatography Protocol

This protocol describes a standard procedure for the purification of this compound using silica gel chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent (e.g., a mixture of n-hexane and methylene chloride)

-

Chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial eluent (a low polarity solvent mixture, e.g., n-hexane). Pour the slurry into the chromatography column and allow it to pack uniformly.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methylene chloride). Alternatively, the crude product can be adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

-

Elution: Begin the elution process by passing the mobile phase through the column. A typical starting eluent could be n-hexane, followed by a gradual increase in the polarity by adding methylene chloride.[1] The separation of components will occur as they travel down the column at different rates.

-

Fraction Collection: Collect the eluent in fractions using collection tubes.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClF₃N₂ | [2] |

| Molecular Weight | 196.56 g/mol | [2] |

| Melting Point | 86-90 °C (literature) | |

| Appearance | White to light orange/yellow powder/lump/liquid |

Table 2: Example Purification Data (Illustrative)

| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield | Notes |

| Recrystallization | 85% | >98% | 75% | Solvent: Acetonitrile/Water |

| Column Chromatography | 85% | >99% | 80% | Eluent: Hexane/Methylene Chloride gradient |

Note: The data in Table 2 is illustrative and will vary depending on the nature and quantity of impurities in the starting material.

Visualizations

Caption: Overall workflow for the purification of this compound.

Caption: Decision-making for selecting a purification technique.

References

Application Note: Analytical Characterization of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract